tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate
CAS No.:
Cat. No.: VC9695151
Molecular Formula: C13H19BrN2O4S2
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 4-[(5-bromothiophen-2-yl)sulfonyl]piperazine-1-carboxylate -](/images/structure/VC9695151.png)
Specification
Molecular Formula | C13H19BrN2O4S2 |
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Molecular Weight | 411.3 g/mol |
IUPAC Name | tert-butyl 4-(5-bromothiophen-2-yl)sulfonylpiperazine-1-carboxylate |
Standard InChI | InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-6-8-16(9-7-15)22(18,19)11-5-4-10(14)21-11/h4-5H,6-9H2,1-3H3 |
Standard InChI Key | LRKPSXLQCNEMRL-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine core substituted at the 4-position with a sulfonyl group attached to a 5-bromothiophen-2-yl ring. The tert-butyloxycarbonyl (Boc) group at the 1-position of the piperazine ring enhances solubility in organic solvents and stabilizes the amine during synthetic sequences . Key structural distinctions from analogs include the absence of methyl substituents on the piperazine ring (compared to CAS 1261234-91-6) and the bromothiophene moiety, which differentiates it from fluorophenyl or trifluoromethoxyphenyl variants .
Physicochemical Parameters
The compound’s exact mass is 410.00 g/mol, with a polar surface area (PSA) of 103.54 Ų and a calculated LogP of 4.10 . These properties suggest moderate lipophilicity and permeability, aligning with its role as an intermediate in drug discovery. Comparative data for structurally related compounds are summarized in Table 1.
Table 1: Comparative Physicochemical Properties of Sulfonyl Piperazine Derivatives
The bromothiophene moiety contributes to the compound’s electron-deficient character, facilitating nucleophilic aromatic substitution reactions .
Synthetic Routes and Optimization
Key Synthetic Pathways
The synthesis typically begins with the sulfonation of 5-bromo-2-thiophenecarboxylic acid, followed by coupling with Boc-protected piperazine. A representative route involves:
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Sulfonation: Reaction of 5-bromothiophene-2-sulfonyl chloride with piperazine in the presence of a base (e.g., triethylamine) to yield the sulfonamide intermediate .
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Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions to protect the secondary amine .
Critical Reaction Conditions:
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Temperature: 0–25°C for sulfonation to minimize side reactions.
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Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility .
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Yield: Reported yields range from 65% to 78% after column chromatography .
Analytical Characterization
Nuclear Magnetic Resonance (NMR):
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NMR (DMSO-d6): Key signals include δ 1.38 (s, 9H, Boc CH3), δ 3.40–3.60 (m, 8H, piperazine-H), and δ 7.45 (d, 1H, thiophene-H) .
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NMR: Peaks at δ 155.2 (Boc carbonyl), δ 140.1 (thiophene C-Br), and δ 28.3 (Boc CH3) .
Mass Spectrometry:
Spectroscopic and Chromatographic Profiling
High-Performance Liquid Chromatography (HPLC)
Typical HPLC conditions for purity assessment include:
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Column: C18 reverse-phase (150 × 4.6 mm, 3.5 µm).
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Mobile Phase: Gradient of acetonitrile/water (0.1% trifluoroacetic acid).
Regulatory and Industrial Considerations
Harmonized System (HS) Codes
Classified under HS Code 2934.99.9090 as “other heterocyclic compounds,” the compound is subject to a 6.5% Most Favored Nation (MFN) tariff and 17% VAT in certain jurisdictions .
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
The compound’s sulfonamide and Boc-protected amine functionalities make it a versatile precursor in kinase inhibitor and GPCR modulator synthesis . For example, analogs of this compound have been used in the development of AMP-activated protein kinase (AMPK) activators like PF-06409577 , though direct biological data for this specific derivative remain limited.
Structure-Activity Relationship (SAR) Studies
Comparative studies with fluorophenyl and trifluoromethoxyphenyl analogs reveal that the bromothiophene moiety enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further diversification.
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